

An In-depth Technical Guide to Phenylmethanesulfonyl Chloride (PMSC)

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Compound of Interest

Compound Name: Phenylmethanesulfonyl chloride

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties, structure, and applications of **phenylmethanesulfonyl chloride** (PMSC), a crucial reagent in biochemical research.

Chemical Properties and Structure

Phenylmethanesulfonyl chloride, also known as α -toluenesulfonyl chloride, is an aliphatic sulfonyl chloride widely recognized for its role as a protease inhibitor.^[1] It presents as an off-white or white crystalline solid or powder.^{[2][3][4]}

Physicochemical Properties

The key quantitative properties of PMSC are summarized in the table below for easy reference.

Property	Value	References
Molecular Formula	C ₇ H ₇ ClO ₂ S	[1][5]
Linear Formula	C ₆ H ₅ CH ₂ SO ₂ Cl	[6][7]
Molecular Weight	190.65 g/mol	[1][2][5][6]
Melting Point	90-94 °C	[5][6][8]
Boiling Point	120 °C at 10 mmHg	[5][9]
Density	1.3264 g/cm ³ (estimate)	[9]
Vapor Pressure	0.0041 mmHg at 25°C	[9]
Flash Point	128.1°C	[9]
Solubility	Decomposes in water; Soluble in anhydrous ethanol, isopropanol, methanol, DMSO, ether, benzene.	[9][10]

Chemical Identifiers

Identifier	Value	References
CAS Number	1939-99-7	[5][6]
EC Number	217-717-1	[6]
MDL Number	MFCD00007455	[5][6]
PubChem CID	74740	[2]
SMILES	<chem>CIS(=O)(=O)Cc1ccccc1</chem>	[5][6][11]
InChI Key	OAHKWDDSKCRNFE-UHFFFAOYSA-N	[6][11]

Chemical Structure

PMSC consists of a phenyl group attached to a sulfonyl chloride functional group via a methylene bridge. The sulfonyl group is tetrahedral, with the sulfur atom covalently bonded to

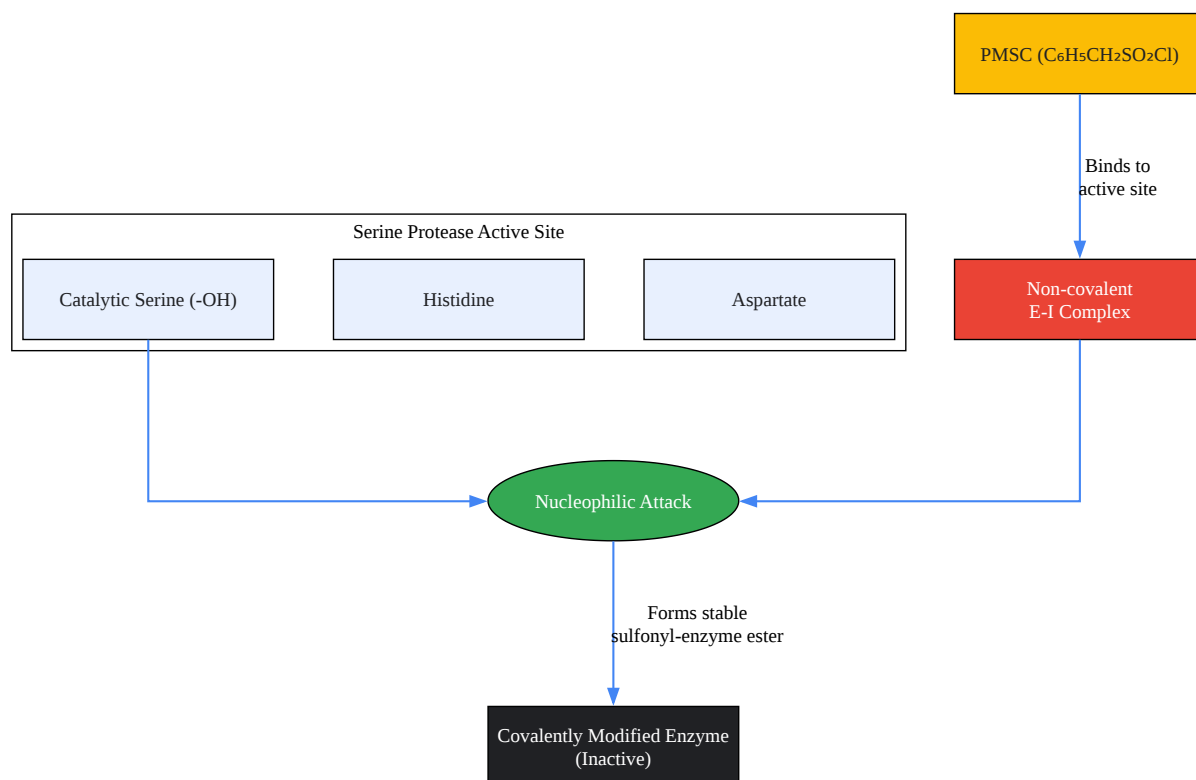
two oxygen atoms, a chlorine atom, and the benzylic carbon.

Figure 1. Chemical Structure of **Phenylmethanesulfonyl Chloride**.

Mechanism of Action: Serine Protease Inhibition

Phenylmethanesulfonyl chloride is a well-established irreversible inhibitor of serine proteases, such as trypsin, chymotrypsin, and thrombin.[12][13] It also shows inhibitory activity towards certain cysteine proteases and acetylcholinesterase.[10][14] Its primary utility in research is to prevent the degradation of target proteins by endogenous proteases released during cell lysis.[10]

The inhibitory mechanism involves the specific and irreversible sulfonylation of the highly reactive hydroxyl group of the serine residue within the enzyme's active site.[10][15] This covalent modification blocks the active site, preventing it from binding to and cleaving its substrate, thereby rendering the enzyme inactive.[10]



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Figure 2. Mechanism of irreversible inhibition of serine proteases by PMSC.

Experimental Protocols

General Synthesis of a Sulfonyl Chloride

While a specific, detailed protocol for PMSC is not readily available in the provided results, a general method for synthesizing sulfonyl chlorides from a thiol precursor can be adapted to illustrate the chemical principles. This example uses bleach and hydrochloric acid as reagents.

Methodology:

- **Reaction Setup:** A mixture of dichloromethane (CH_2Cl_2) and 2.4 M hydrochloric acid is cooled to below $-5\text{ }^\circ\text{C}$ in an acetone/ice bath.
- **Oxidant Addition:** Bleach (e.g., 8.25% NaOCl) is added slowly to the cooled mixture over approximately 20 minutes.
- **Substrate Addition:** A slurry of the corresponding thiol precursor (in this case, benzyl mercaptan would be the precursor for PMSC) in CH_2Cl_2 is added in portions over 10 minutes.
- **Reaction:** The resulting suspension is stirred for 30 minutes at a temperature below $-5\text{ }^\circ\text{C}$.
- **Quenching:** Excess chlorine is quenched by the addition of 1 M sodium thiosulfate ($\text{Na}_2\text{S}_2\text{O}_3$).
- **Workup:** The layers are separated, and the aqueous layer is extracted with CH_2Cl_2 . The combined organic layers are washed, dried over a drying agent like MgSO_4 , and concentrated under vacuum to yield the sulfonyl chloride.^[16]

Note: This is a generalized procedure and would require optimization for the specific synthesis of PMSC.

Protocol for Use as a Protease Inhibitor in Cell Lysis

PMSC is a critical component of lysis buffers to protect proteins from degradation.^[12]

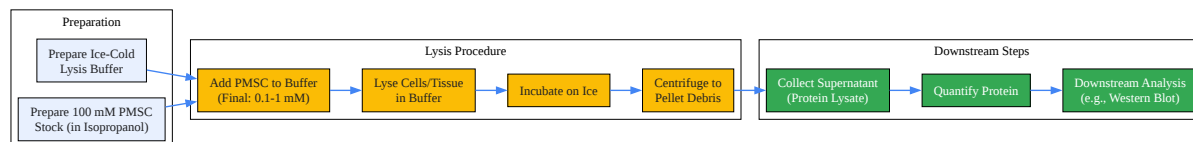
Materials:

- PMSC powder

- Anhydrous solvent (e.g., ethanol, methanol, isopropanol, or DMSO)[[10](#)]
- Lysis Buffer (e.g., RIPA, NP-40 based)
- Cell or tissue sample

Methodology:

- **Stock Solution Preparation:** Prepare a 100 mM stock solution of PMSC by dissolving it in an anhydrous solvent like isopropanol. PMSC is highly unstable in aqueous solutions, with a half-life of about 55 minutes at pH 7.5.[[17](#)] Therefore, the stock solution must be prepared fresh.
- **Handling Precautions:** PMSC is a toxic and hazardous compound.[[18](#)][[19](#)] Always handle it in a chemical fume hood while wearing appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety goggles.[[18](#)][[20](#)] Avoid using DMSO as a solvent if there is a risk of skin contact, as it can facilitate the absorption of PMSC through the skin.[[19](#)]
- **Addition to Lysis Buffer:** Immediately before use, add the PMSC stock solution to the ice-cold lysis buffer to achieve a final working concentration, typically between 0.1 and 1 mM.[[18](#)] Vortex thoroughly to ensure it is well mixed.
- **Cell Lysis:** Resuspend the cell pellet or homogenized tissue in the freshly prepared lysis buffer containing PMSC.
- **Incubation:** Incubate the lysate on ice for the recommended time (e.g., 30 minutes) with periodic vortexing to ensure complete lysis.
- **Clarification:** Centrifuge the lysate at high speed (e.g., 14,000 x g) at 4°C to pellet cellular debris.
- **Protein Quantification:** Collect the supernatant containing the soluble proteins and proceed with protein quantification (e.g., BCA or Bradford assay). The sample is now ready for downstream applications like Western blotting.



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Figure 3. Experimental workflow for using PMSC in protein extraction.

Safety and Handling

PMSC is classified as a corrosive and hazardous substance that causes severe skin burns and eye damage.[8][20] It is toxic if swallowed or inhaled.

- **Personal Protective Equipment (PPE):** Always wear chemical safety goggles, a face shield, and protective gloves when handling the compound.[20] Work in a well-ventilated area, preferably a chemical fume hood.[21][22]
- **Storage:** Store in a cool, dry, and well-ventilated place in a tightly closed container.[20][23] It is moisture-sensitive and should be stored under an inert atmosphere.[20][23]
- **Spills:** In case of a spill, evacuate the area. Avoid generating dust. Sweep up the material and place it into a suitable, closed container for disposal. Do not let the product enter drains. [20]
- **First Aid:**
 - **Eyes:** Immediately rinse with plenty of water for at least 15 minutes and seek medical attention.[20][22]
 - **Skin:** Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical aid.[21]

- Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[20][21]
- Ingestion: Do NOT induce vomiting. Rinse mouth with water and consult a physician immediately.[20]

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